molecular formula C6H8FNS B1472484 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine CAS No. 1547144-26-2

2-Fluoro-2-(thiophen-2-yl)ethan-1-amine

Cat. No. B1472484
CAS RN: 1547144-26-2
M. Wt: 145.2 g/mol
InChI Key: MQNJYYTWJPKECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-2-(thiophen-2-yl)ethan-1-amine” is an aromatic amine . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . The synthesis of these compounds often involves heterocyclization of various substrates . Another method involves the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenealdehyde, which then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. This compound reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldoxime, which is then reduced to form 2-thiopheneethylamine .


Chemical Reactions Analysis

“2-Fluoro-2-(thiophen-2-yl)ethan-1-amine” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

“2-Fluoro-2-(thiophen-2-yl)ethan-1-amine” has a boiling point of 128-132°C at 22mmHg and a density of 1.087 kg/L . It is a light yellow clear liquid that turns red upon standing for a long time . It is unstable and needs to be protected with nitrogen .

Safety and Hazards

“2-Fluoro-2-(thiophen-2-yl)ethan-1-amine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It causes severe skin burns and eye damage .

properties

IUPAC Name

2-fluoro-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNS/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJYYTWJPKECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(thiophen-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 3
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 4
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 5
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 6
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.